molecular formula C14H12FNO3 B8059394 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Cat. No.: B8059394
M. Wt: 261.25 g/mol
InChI Key: ODCSTEMJGIPXCG-UHFFFAOYSA-N
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Description

4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a nitro group attached to the biphenyl structure. The molecular formula of this compound is C14H12FNO3. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of 4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Reduction: The major product of the reduction of the nitro group is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and fluoro groups influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4’-Ethoxy-3-fluoro-1,1’-biphenyl: Lacks the nitro group, resulting in different reactivity and applications.

    4’-Ethoxy-4-nitro-1,1’-biphenyl: Lacks the fluoro group, affecting its electronic properties and reactivity.

    3-Fluoro-4-nitro-1,1’-biphenyl: Lacks the ethoxy group, leading to different chemical behavior.

Uniqueness: 4’-Ethoxy-3-fluoro-4-nitro-1,1’-biphenyl is unique due to the combination of the ethoxy, fluoro, and nitro groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-fluoro-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16(17)18)13(15)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCSTEMJGIPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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